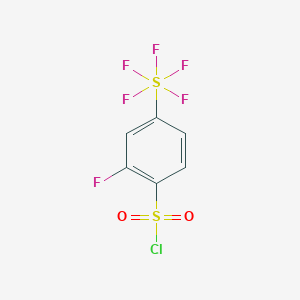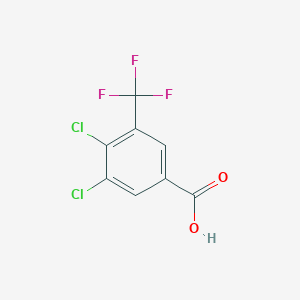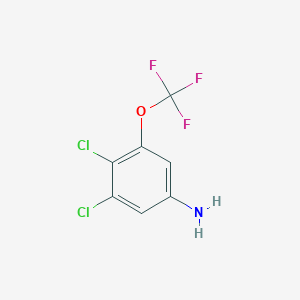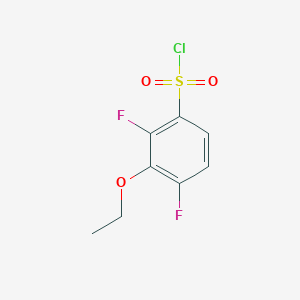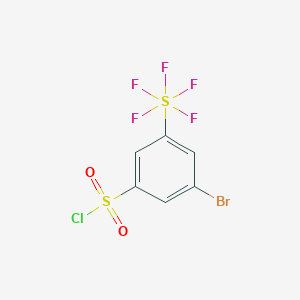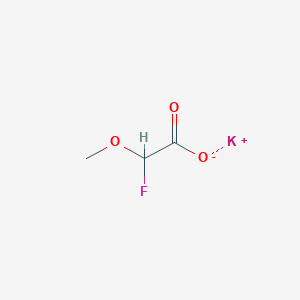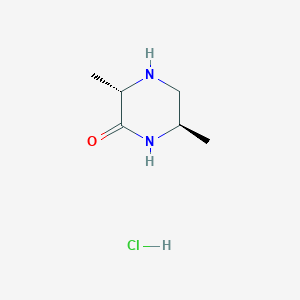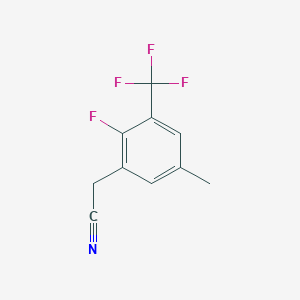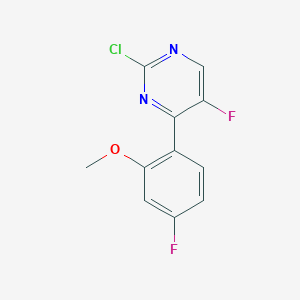
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Descripción general
Descripción
“2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” is a chemical compound with the molecular formula C11H7ClF2N2O .
Synthesis Analysis
The synthesis of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” can be achieved by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” include a molecular weight of 256.636 Da . Other properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Quantum Chemical Calculations and Molecular Docking
Pyrimidine derivatives, including compounds similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, play a significant role in medicinal and pharmaceutical applications. Research has focused on their quantum chemical calculations and molecular docking studies. For instance, a study by Gandhi et al. (2016) explored the crystal structure and molecular docking of a similar pyrimidine derivative, revealing insights into weak but significant interactions like C-H···O, C-H···F, and π–π that contribute to the stability of the structure. These studies are crucial for understanding the intermolecular interactions and potential pharmacological applications of these compounds (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
Synthesis and Biological Activity
The synthesis and biological activity of pyrimidine derivatives are another area of focus. For example, Rosen, German, and Kerns (2009) highlighted an efficient synthesis of a core structure similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, which is a scaffold for biologically active compounds. This kind of research is pivotal for developing new classes of antibacterial agents (Rosen, German, & Kerns, 2009).
Design and Synthesis for Anti-Inflammatory and Analgesic Agents
The design and synthesis of pyrimidine derivatives for potential anti-inflammatory and analgesic applications are also being investigated. Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated them for their analgesic and anti-inflammatory activities. Such studies contribute to the development of new therapeutic agents (Muralidharan, Raja, & Deepti, 2019).
Larvicidal Activity
Gorle et al. (2016) conducted research on pyrimidine-linked derivatives, assessing their larvicidal activity. This research is essential for developing compounds that can be used in pest control and public health initiatives (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).
Antitumor Activity
Research into the antitumor activity of pyrimidine derivatives, including structures similar to 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine, is an ongoing area of interest. For instance, the synthesis of certain acyclonucleoside derivatives of 5-fluorouracil has been explored for their potential in cancer treatment. These studies are crucial for discovering new therapeutic options for cancer patients (Rosowsky, Kim, & Wick, 1981).
Propiedades
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIBEUAMIMTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-hydroxybenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1407757.png)
![2-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]ethanol](/img/structure/B1407758.png)
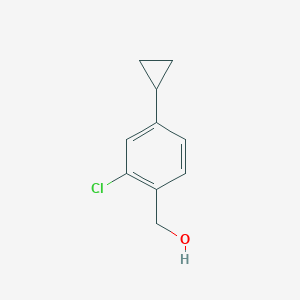
![Benzamide, 4-bromo-3-ethoxy-N-[4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B1407762.png)
